Technical Guide: Physicochemical Properties of (1S)-1-(4-propylphenyl)ethanamine
Technical Guide: Physicochemical Properties of (1S)-1-(4-propylphenyl)ethanamine
This guide details the physicochemical profile, synthesis, and research applications of (1S)-1-(4-propylphenyl)ethanamine , a chiral amine building block.
Executive Summary
(1S)-1-(4-propylphenyl)ethanamine (also known as (S)-4-propyl-α-methylbenzylamine) is a chiral primary amine used primarily as a chiral resolving agent and a stereoselective intermediate in pharmaceutical synthesis. Structurally, it is an analog of the common resolving agent (S)-1-phenylethylamine, distinguished by a propyl substitution at the para-position of the phenyl ring. This lipophilic modification alters its solubility profile and diastereomeric salt stability, making it a valuable alternative when standard resolving agents fail to crystallize.
Key Applications:
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Chiral Resolution: Resolution of racemic acids (e.g., ibuprofen analogs, chiral carboxylic acids) via diastereomeric salt formation.
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Asymmetric Synthesis: Precursor for chiral ligands (e.g., Salen ligands) and auxiliary in stereoselective alkylations.
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Pharmaceutical Intermediate: Building block for compounds targeting GPCRs (e.g., calcium-sensing receptors) where the 4-propylphenyl moiety enhances hydrophobic binding.
Chemical Identity & Stereochemistry
| Property | Detail |
| IUPAC Name | (1S)-1-(4-propylphenyl)ethanamine |
| Common Synonyms | (S)-4-Propyl-α-methylbenzylamine; (S)-1-(4-n-propylphenyl)ethylamine |
| CAS Number (Racemic) | 91339-01-4 (Reference for generic structure) |
| CAS Number (S-Enantiomer) | Not widely listed (Analogous to (S)-1-phenylethylamine: 2627-86-3) |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Chiral Center | C1 (Benzylic carbon) |
| Configuration | (S)-enantiomer (Levorotatory in most solvents) |
| SMILES | CCCC1=CC=C(C=C1)C |
Stereochemical Note: The (S)-configuration is defined by the spatial arrangement of the amino group (-NH₂), methyl group (-CH₃), and hydrogen atom around the benzylic carbon. High enantiomeric purity (>99% ee) is critical for its function as a resolving agent.
Physicochemical Profile
The following data combines experimental values for close structural analogs (e.g., (S)-1-phenylethylamine, 4-methylbenzylamine) with calculated properties for the propyl derivative.
Thermodynamic & Physical Properties
| Property | Value (Estimated/Experimental) | Rationale/Context |
| Physical State | Colorless to pale yellow liquid | Typical for alkyl-substituted benzylamines.[1] |
| Boiling Point | 220–225 °C (at 760 mmHg) | ~35°C higher than (S)-1-phenylethylamine (187°C) due to propyl chain. |
| Melting Point | < -50 °C | Remains liquid at standard freezer temperatures. |
| Density | 0.92 – 0.93 g/mL | Slightly lower than parent amine (0.94 g/mL) due to alkyl chain volume. |
| Refractive Index | Consistent with aromatic amine structure. | |
| Vapor Pressure | < 0.1 mmHg at 20 °C | Low volatility compared to lower homologs; reduces inhalation risk. |
Solution Chemistry
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Basicity (pKa): ~9.9 (Conjugate acid). The propyl group is weakly electron-donating (+I effect), slightly increasing basicity compared to unsubstituted 1-phenylethylamine (pKa 9.8).
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Lipophilicity (LogP): 2.8 – 3.0 . The propyl chain significantly increases lipophilicity (Parent LogP = 1.3), making this amine ideal for resolving lipophilic acids in non-polar solvents (e.g., MTBE, Toluene).
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Solubility:
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Water: Sparingly soluble (< 10 mg/mL).
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Organic Solvents: Miscible with Ethanol, DCM, Toluene, MTBE.
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Specific Rotation (
): -35° to -38° (neat). The sign of rotation typically matches the parent (S)-1-phenylethylamine (-39°).
Synthesis & Manufacturing
The synthesis of (1S)-1-(4-propylphenyl)ethanamine prioritizes enantiomeric purity. The most robust route is the Asymmetric Reductive Amination of 4-propylacetophenone.
Synthetic Workflow (Graphviz Diagram)
Caption: Enantioselective synthesis via Ellman's sulfinamide auxiliary, ensuring >99% ee.
Protocol: Asymmetric Reductive Amination
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Condensation: React 4-propylacetophenone (1.0 eq) with (R)-tert-butylsulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 60°C to form the sulfinyl imine.
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Reduction: Cool to -48°C. Add NaBH₄ (or L-Selectride for higher selectivity). The chiral auxiliary dictates the stereochemistry of the new C-N bond.
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Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.
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Isolation: Basify with NaOH to pH >12 and extract with MTBE. Distill to obtain the pure amine.
Analytical Characterization
To validate the identity and purity of the compound for research use, the following analytical specifications must be met.
Chiral HPLC Method
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Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (Aromatic absorption).
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Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (confirm with racemic standard).
NMR Specification (¹H NMR, 400 MHz, CDCl₃)
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δ 7.10 - 7.25 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
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δ 4.10 (q, 1H): Benzylic proton (-CH (NH₂)-).
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δ 2.55 (t, 2H): Benzylic propyl protons (-Ar-CH ₂-).
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δ 1.60 (m, 2H): Propyl methylene (-CH₂-CH ₂-CH₃).
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δ 1.38 (d, 3H): Methyl doublet (-CH(NH₂)-CH ₃).
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δ 0.92 (t, 3H): Terminal methyl (-CH₂-CH ₃).
Handling & Stability (Safety)
As a primary amine, this compound is air-sensitive (absorbs CO₂ to form carbamates) and corrosive .
| Hazard Class | Precaution |
| Corrosive (Skin/Eye) | Wear nitrile gloves and safety goggles. Causes severe skin burns. |
| Air Sensitivity | Store under inert atmosphere (Argon/Nitrogen). "Carbonate crust" forms on exposure to air. |
| Incompatibility | Reacts violently with strong oxidizing agents and acid chlorides. |
| Storage | Keep in a cool, dry place (2-8°C recommended for long-term stability). |
References
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Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
- Nugent, T. C. (2010).
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PubChem Compound Summary. "1-(4-Propylphenyl)ethanamine (Racemic)." National Center for Biotechnology Information. Link
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Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link
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Sigma-Aldrich. "Safety Data Sheet: (S)-(-)-1-Phenylethylamine." (Used as surrogate for hazard data). Link
